molecular formula C17H18ClN3O4 B12176386 Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12176386
M. Wt: 363.8 g/mol
InChI Key: PUEVADFJTIHWIH-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the quinoline moiety, along with the piperazine ring, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester derivative, which is then reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is unique due to the combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C17H18ClN3O4

Molecular Weight

363.8 g/mol

IUPAC Name

ethyl 4-(6-chloro-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H18ClN3O4/c1-2-25-17(24)21-7-5-20(6-8-21)16(23)13-10-19-14-4-3-11(18)9-12(14)15(13)22/h3-4,9-10H,2,5-8H2,1H3,(H,19,22)

InChI Key

PUEVADFJTIHWIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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